REACTION_CXSMILES
|
C(OP([CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)(=O)OCC)C.C[O-].[Na+].[CH2:19]([O:21][C:22](=[O:31])[C:23]1[CH:28]=[CH:27][CH:26]=[C:25]([CH:29]=O)[CH:24]=1)[CH3:20].C1(C)C=CC=CC=1>O1CCCC1>[CH2:19]([O:21][C:22](=[O:31])[C:23]1[CH:28]=[CH:27][CH:26]=[C:25]([CH:29]=[CH:9][C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=2)[CH:24]=1)[CH3:20] |f:1.2|
|
Name
|
|
Quantity
|
45.6 g
|
Type
|
reactant
|
Smiles
|
C(C)OP(OCC)(=O)CC1=CC=CC=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
35.6 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1=CC(=CC=C1)C=O)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
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Name
|
petroleum ether
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
sodium methylate
|
Quantity
|
46.4 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
whilst stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
The mixture was subsequently stirred at 0° C. for 2 hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
were then added dropwise, also at 0° C.
|
Type
|
STIRRING
|
Details
|
whilst stirring
|
Type
|
STIRRING
|
Details
|
The reaction mixture was then stirred at 20°-25° C. for 12 hours
|
Duration
|
12 h
|
Type
|
EXTRACTION
|
Details
|
the mixture was then extracted
|
Type
|
STIRRING
|
Details
|
by shaking twice with 600 ml of water each time
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated off
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under a waterpump vacuum
|
Type
|
DISTILLATION
|
Details
|
The oily residue was distilled at 160°-190° C. and under a pressure of 3 mm Hg
|
Type
|
CUSTOM
|
Details
|
The semi-crystalline product thus obtained
|
Type
|
CUSTOM
|
Details
|
The crystals which had precipitated
|
Type
|
FILTRATION
|
Details
|
were filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C1=CC(=CC=C1)C=CC1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19 g | |
YIELD: PERCENTYIELD | 37.7% | |
YIELD: CALCULATEDPERCENTYIELD | 37.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |